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An In-depth Technical Guide on the Binding Targets of the BUD13 Protein

Disclaimer: The initial query for "BY13 protein" did not yield results for a protein with that

specific designation. Based on the similarity in nomenclature and the availability of research,

this guide focuses on the BUD13 (BUD13 Spliceosome Associated Protein), which is presumed

to be the protein of interest.

Introduction
BUD13 is a versatile RNA-binding protein that plays a crucial role in the intricate process of

pre-messenger RNA (pre-mRNA) splicing.[1] As a core component of the Retention and

Splicing (RES) complex, BUD13 is integral to the fidelity of spliceosome assembly and function.

[2] Beyond its canonical role in splicing, emerging evidence has implicated BUD13 in a variety

of cellular processes, including the regulation of the type I interferon response and the

development of certain cancers.[3][4] This guide provides a comprehensive overview of the

known binding targets of BUD13, the experimental protocols used to identify these interactions,

and the signaling pathways in which this protein participates.

Data Presentation: BUD13 Binding Targets
While specific quantitative binding affinities (e.g., Kd values) for BUD13 interactions are not

extensively documented in the literature, a summary of its known molecular partners provides

insight into its functional roles. The following tables outline the protein and RNA molecules that

have been identified as binding targets of BUD13.

Table 1: Protein-Protein Interactions of BUD13
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Binding
Partner

Organism
Experimental
Evidence

Functional
Significance

Citations

Snu17 (RBMX2

in humans)

Yeast, Humans,

Arabidopsis

Co-purification,

Mutagenesis,

Structural

analysis

Snu17 acts as a

central scaffold

for the RES

complex, directly

binding to

BUD13. This

interaction is

crucial for the

assembly and

function of the

RES complex in

splicing.

[5][6][7]

Pml1 (SNIP1 in

humans)

Yeast, Humans,

Arabidopsis

Part of the RES

complex with

Snu17 and

BUD13.

While a strong

direct interaction

with BUD13 has

not been

observed, Pml1

is a core

component of the

RES complex

and is involved in

the nuclear

retention of

unspliced pre-

mRNA.[5][8]

[5][7][8]

Fbw7 (F-box/WD

repeat-containing

protein 7)

Human Co-

immunoprecipitat

ion (Co-IP), GST-

pulldown assays

BUD13 acts as

an endogenous

inhibitor of the

Fbw7 E3

ubiquitin ligase,

preventing the

degradation of

Fbw7's

oncogenic

[3][9]
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substrates like c-

Jun and c-Myc.

Spliceosomal

Proteins
Yeast, Humans

Mass

Spectrometry of

purified

spliceosomes

BUD13 is a

component of the

activated

spliceosome,

indicating

interactions with

numerous other

spliceosomal

proteins during

the splicing

process.

[3][8][10]

Table 2: RNA-Protein Interactions of BUD13
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Binding Target
Experimental
Evidence

Functional
Significance

Citations

pre-mRNA introns

Cross-linking and

immunoprecipitation

(CLIP), Splicing

assays

BUD13 binds to

introns, particularly

those with weak

consensus

sequences, to

facilitate spliceosome

assembly and prevent

intron retention.

[2][4][8]

Irf7 (Interferon

regulatory factor 7)

pre-mRNA

BUD13 knockdown

and cross-linking

analysis

BUD13 binds to an

intron in the Irf7 pre-

mRNA to ensure its

successful splicing,

which is essential for

a robust type I

interferon response to

viral infections.

[4]

Specific microRNA

precursors
Not specified

BUD13 is suggested

to interact with certain

microRNA precursors

to influence their

processing and

stability.

[2]

FN1 (Fibronectin 1)

mRNA

Recruited by lncRNA

DBH-AS1

In diffuse large B-cell

lymphoma, the long

non-coding RNA DBH-

AS1 recruits BUD13

to stabilize the FN1

mRNA, promoting

cancer progression.

[1][11]

Experimental Protocols
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The identification and characterization of BUD13's binding partners rely on a variety of

molecular biology techniques. Below are detailed methodologies for two key experimental

approaches.

Co-immunoprecipitation (Co-IP) for Identifying BUD13
Protein Partners
This protocol is a generalized procedure for the immunoprecipitation of endogenous BUD13 to

identify its interacting proteins, based on successful experiments reported in the literature.[3]

[12]

1. Cell Lysis:

Harvest cultured cells (e.g., DLD1 or HEK293T) by centrifugation.

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

Resuspend the pellet in ice-cold IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl,

1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and

phosphatase inhibitors).[13]

Incubate on ice for 15-30 minutes with periodic vortexing to ensure complete lysis.[13][14]

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell

debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended):

Add Protein A/G-agarose or magnetic beads to the clarified lysate.

Incubate with gentle rotation for 1 hour at 4°C to remove proteins that non-specifically bind to

the beads.[15]

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

3. Immunoprecipitation:
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Add a specific primary antibody against BUD13 to the pre-cleared lysate. As a negative

control, use a non-specific IgG antibody of the same isotype.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the antibody to bind to

BUD13.[13]

Add Protein A/G beads to the lysate-antibody mixture.

Incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-protein

complexes.

4. Washing:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold IP lysis buffer or a designated wash buffer. With

each wash, resuspend the beads and then pellet them. This step is critical for removing non-

specific binding proteins.[15]

5. Elution:

After the final wash, remove all supernatant.

Elute the bound proteins from the beads by adding 1x SDS-PAGE loading buffer and boiling

for 5-10 minutes.

6. Analysis:

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

Analyze the pulled-down proteins by Western blotting using antibodies against suspected

interacting partners (e.g., Fbw7) or by mass spectrometry for unbiased identification of novel

binding partners.

Cross-linking and Immunoprecipitation followed by
Sequencing (CLIP-seq) for Identifying BUD13 RNA
Targets
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This is a generalized protocol for an enhanced CLIP (eCLIP) method, which can be adapted to

identify the specific RNA binding sites of BUD13.[16][17]

1. UV Cross-linking:

Grow cells to ~80% confluency in 15 cm plates.

Wash the cells with ice-cold PBS.

Aspirate the PBS and irradiate the cells with 254 nm UV light to induce covalent cross-links

between RNA and directly interacting proteins.[18]

2. Cell Lysis and RNA Fragmentation:

Lyse the cross-linked cells in a suitable lysis buffer.

Partially digest the RNA using RNase I to obtain small RNA fragments bound by the protein

of interest. The extent of digestion needs to be optimized.

3. Immunoprecipitation:

Incubate the lysate with magnetic beads conjugated to an anti-BUD13 antibody to

immunoprecipitate the BUD13-RNA complexes.

4. RNA End Repair and Adapter Ligation:

Perform dephosphorylation and then ligate a 3' RNA adapter to the RNA fragments.

Run the protein-RNA complexes on an SDS-PAGE gel and transfer them to a nitrocellulose

membrane.

Excise the membrane region corresponding to the size of BUD13 and its cross-linked RNA.

Release the RNA from the membrane by proteinase K digestion.

5. Reverse Transcription and cDNA Library Preparation:

Ligate a 5' RNA adapter to the purified RNA fragments.
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Perform reverse transcription to generate cDNA.

Amplify the cDNA by PCR to create a library for high-throughput sequencing.

6. Sequencing and Data Analysis:

Sequence the cDNA library using a next-generation sequencing platform.

Analyze the sequencing data to identify statistically significant peaks, which represent the

binding sites of BUD13 on the transcriptome.[18]

Signaling Pathways and Workflows
BUD13 is involved in key signaling pathways that regulate cellular growth and immune

responses. The following diagrams, created using the DOT language for Graphviz, illustrate

these pathways and the experimental workflows described above.
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Click to download full resolution via product page

Caption: BUD13-Fbw7 oncogenic signaling pathway.
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Caption: BUD13's role in the Type I Interferon response.
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Caption: Experimental workflow for Co-immunoprecipitation.
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Caption: Experimental workflow for CLIP-seq.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [BY13 protein binding targets]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15544700#by13-protein-
binding-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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